The Chemical Architecture and Physical Properties of Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8): A Comprehensive Guide for Drug Development
The Chemical Architecture and Physical Properties of Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8): A Comprehensive Guide for Drug Development
Executive Summary In the landscape of modern drug discovery, the rapid assembly of nitrogen-rich heterocycles is paramount. As a Senior Application Scientist, I frequently evaluate aliphatic building blocks that offer orthogonal reactivity. Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8) stands out as a highly functionalized, bis-nucleophilic intermediate[1]. By combining an active methylene group, an electrophilic ester, and a tautomeric amidrazone moiety within a single compact scaffold, this compound serves as a critical linchpin for synthesizing complex pyrazoles, triazoles, and pyrimidines.
This technical whitepaper deconstructs the physicochemical properties, structural dynamics, and causality-driven synthesis protocols of this essential intermediate.
Structural Architecture & Tautomeric Dynamics
Ethyl 3-amino-3-hydrazinylidenepropanoate is an amidrazone derivative of ethyl malonate. Its molecular architecture is defined by three distinct reactive zones:
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The Ethyl Ester Terminus: An electrophilic center susceptible to nucleophilic attack, amidation, or hydrolysis.
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The Active Methylene Bridge: A carbon center flanked by electron-withdrawing groups, making its protons highly acidic and primed for Knoevenagel condensations.
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The Amidrazone Core: The defining feature of the molecule. It exists in a dynamic tautomeric equilibrium between the hydrazinylidene form ( −C(NH2)=N−NH2 ) and the hydrazino-imino form ( −C(=NH)−NH−NH2 ).
This tautomerism is the engine of its reactivity. The amidrazone acts as a potent bis-nucleophile, capable of undergoing rapid cyclocondensation with various electrophiles to form five- and six-membered heterocycles[2].
Fig 1. Structural reactivity map highlighting the divergent synthetic pathways of the amidrazone core.
Physicochemical Profiling
Understanding the physical properties of Ethyl 3-amino-3-hydrazinylidenepropanoate is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The compound's high nitrogen content and hydrogen-bonding capabilities make it highly polar.
| Property | Value | Scientific Implication |
| Product Name | Ethyl 3-amino-3-hydrazinylidenepropanoate | Standard IUPAC nomenclature. |
| CAS Number | 155053-64-8 | Unique chemical registry identifier[1]. |
| Molecular Formula | C₅H₁₁N₃O₂ | Indicates a highly functionalized, low-molecular-weight scaffold[1]. |
| Molecular Weight | 145.16 g/mol | Ideal low-mass precursor for fragment-based drug design[1]. |
| Exact Mass | 145.085126 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation[1]. |
| InChIKey | FTLCBIIGDQBECJ-UHFFFAOYSA-N | Structural hash for cheminformatics databases[1]. |
| Hydrogen Bond Donors | 4 (estimated) | High solubility in protic solvents (EtOH, MeOH, H₂O). |
| Hydrogen Bond Acceptors | 4 (estimated) | Strong interaction with polar stationary phases during chromatography. |
Causality-Driven Synthesis Protocol: The Pinner Approach
The Mechanistic Problem: A novice approach to synthesizing this compound might involve the direct addition of hydrazine hydrate to ethyl cyanoacetate. However, the ester carbonyl is highly susceptible to nucleophilic acyl substitution. Direct addition predominantly yields cyanoacetohydrazide, leaving the nitrile untouched.
The Expert Solution: To selectively functionalize the nitrile carbon while preserving the ethyl ester, we must employ a Pinner reaction sequence . By first converting the nitrile into a highly electrophilic imidate ester using anhydrous HCl, we lower the activation energy for nucleophilic attack at the carbon, directing the hydrazine exclusively to the amidrazone formation.
Step-by-Step Self-Validating Protocol
Step 1: Imidate Formation (Nitrile Activation)
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Procedure: Dissolve 1.0 eq of ethyl cyanoacetate in 1.2 eq of absolute ethanol. Cool the mixture to 0 °C in an ice-salt bath. Bubble anhydrous HCl gas through the solution until saturation is achieved.
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Causality: Anhydrous conditions are mandatory; the presence of water will hydrolyze the intermediate imidate into a malonate diester.
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Self-Validation Check: After 12-24 hours at 4 °C, a dense white crystalline precipitate of ethyl 3-ethoxy-3-iminopropanoate hydrochloride will form. IR spectroscopy of the intermediate will confirm success via the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹.
Step 2: Amidrazone Formation (Nucleophilic Substitution)
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Procedure: Suspend the isolated imidate hydrochloride in absolute ethanol at 0-5 °C. Slowly add 1.1 eq of hydrazine hydrate dropwise under vigorous stirring.
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Causality: The dropwise addition at low temperatures controls the exothermic nature of the substitution and prevents the formation of bis-amidrazone side products.
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Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the imidate spot is consumed. The final isolated product will exhibit a positive Tollens' test (confirming the hydrazine moiety) and retain a strong ester C=O stretch at ~1735 cm⁻¹ in IR.
Fig 2. Step-by-step Pinner synthesis workflow ensuring selective amidrazone formation over hydrazide.
Applications in Heterocyclic Drug Scaffolds
The utility of hydrazine derivatives and amidrazones in heterocyclic synthesis cannot be overstated[2]. Ethyl 3-amino-3-hydrazinylidenepropanoate is specifically deployed in the pharmaceutical industry to construct privileged scaffolds:
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1,2,4-Triazoles: By reacting the amidrazone core with acyl chlorides, orthoesters, or carboxylic acids under reflux, researchers can force an intramolecular ring closure to yield 3,5-disubstituted 1,2,4-triazoles. These triazole derivatives are heavily utilized in the development of anti-inflammatory and antimalarial hybrid drugs[3].
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Pyrazoles: The reaction of the amidrazone with 1,3-dicarbonyl compounds (such as acetylacetone) facilitates a double condensation, yielding highly substituted pyrazoles. The adjacent ethyl ester group remains intact, providing a convenient handle for subsequent saponification and peptide coupling in the development of kinase inhibitors[2].
References
- Source: Echemi.
- Source: Longdom.
- Source: National Institutes of Health (PMC)
